1-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
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Description
1-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C15H16N6OS and its molecular weight is 328.39. The purity is usually 95%.
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Biological Activity
The compound 1-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a complex heterocyclic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound features a unique structural framework that includes:
- Pyrazine ring : Contributes to the compound's electronic properties and potential interactions with biological targets.
- Imidazole moiety : Known for its role in enzyme catalysis and receptor binding.
- Thiophene ring : Enhances the aromatic character and may influence pharmacokinetics.
The molecular formula for this compound is C13H15N5O2S, with a molecular weight of approximately 293.35 g/mol.
Preliminary studies suggest that the compound may act as an antagonist at certain adenosine receptors, which are involved in various physiological processes including neurotransmission and inflammation . The intricate combination of heterocycles in its structure may confer selectivity toward specific biological pathways, enhancing its therapeutic potential.
Pharmacological Studies
Recent evaluations have demonstrated that derivatives of pyrazolyl-urea, closely related to our compound of interest, exhibit significant biological activities:
- Inhibition of Chemotaxis : Compounds such as STIRUR 41 have shown strong inhibitory effects on interleukin 8-induced chemotaxis in human neutrophils, indicating potential anti-inflammatory properties .
- Anti-cancer Potential : The same studies indicated that these compounds could inhibit the ability of neuroblastoma cells to form vascular-like structures, suggesting a role in tumor angiogenesis inhibition .
- Receptor Interaction : The presence of imidazole and pyrazine groups suggests that the compound may interact with various receptors and enzymes, potentially modulating signaling pathways involved in cancer progression and inflammation .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Neutrophil Migration Studies : Research indicates that pyrazolyl derivatives can significantly reduce neutrophil migration, which is critical in inflammatory responses. This suggests a potential therapeutic application in inflammatory diseases .
- Cancer Cell Line Evaluations : In vitro studies on neuroblastoma cell lines demonstrated that these compounds did not affect cell viability but inhibited their ability to form structures resembling blood vessels, highlighting their anti-angiogenic properties .
- Pharmacokinetic Profiles : The unique structural components may also influence the pharmacokinetic behavior of the compound, affecting absorption, distribution, metabolism, and excretion (ADME) characteristics .
Properties
IUPAC Name |
1-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS/c22-15(20-10-12-2-1-9-23-12)19-6-8-21-7-5-18-14(21)13-11-16-3-4-17-13/h1-5,7,9,11H,6,8,10H2,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KULCKESZABODRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.